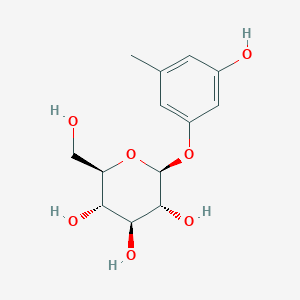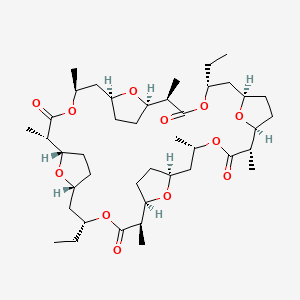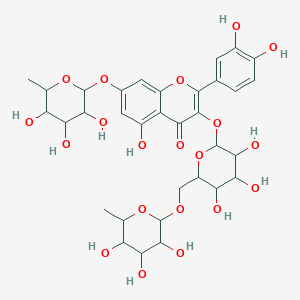
Orcinol glucoside
Vue d'ensemble
Description
Le glucoside d'orcinol est un composé naturel principalement présent dans le rhizome de l'herbe chinoise traditionnelle Curculigo orchioides Gaertn. Il est connu pour ses effets antidépresseurs et a fait l'objet de nombreuses études scientifiques en raison de ses avantages thérapeutiques potentiels .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La biosynthèse du glucoside d'orcinol implique l'identification d'une orcinol synthase et d'une UDP-glycosyltransférase hautement actives. Ces enzymes sont cruciales dans la voie de biosynthèse, qui a été étudiée à l'aide de l'analyse du transcriptome, du criblage virtuel basé sur la structure et des essais d'activité enzymatique in vitro .
Méthodes de production industrielle : La production industrielle de glucoside d'orcinol a été considérablement améliorée grâce à l'ingénierie métabolique et à l'optimisation de la fermentation. Par exemple, la production dans Yarrowia lipolytica a atteint des rendements plus de 6 400 fois plus élevés que les méthodes d'extraction végétale traditionnelles .
Analyse Des Réactions Chimiques
Types de réactions : Le glucoside d'orcinol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier le composé pour différentes applications.
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les conditions de ces réactions impliquent généralement des températures et des niveaux de pH contrôlés pour garantir des rendements optimaux.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du glucoside d'orcinol peut conduire à la formation de quinones, qui sont des composés présentant une activité biologique significative.
4. Applications de la recherche scientifique
Le glucoside d'orcinol a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme précurseur dans la synthèse de divers composés bioactifs.
5. Mécanisme d'action
Le mécanisme d'action du glucoside d'orcinol implique son interaction avec diverses cibles moléculaires et voies. Par exemple, il a été démontré qu'il module l'activité de l'axe hypothalamo-hypophyso-surrénalien/ovaire et active la voie de signalisation BDNF-TrkB-CREB, qui est cruciale pour ses effets antidépresseurs . De plus, il peut inhiber la formation, la différenciation et l'activité de résorption osseuse des ostéoclastes en régulant les voies de signalisation Nrf2/Keap1 et mTOR .
Applications De Recherche Scientifique
Orcinol glucoside has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Mécanisme D'action
The mechanism of action of orcinol glucoside involves its interaction with various molecular targets and pathways. For instance, it has been shown to modulate the activity of the hypothalamic-pituitary-adrenal/ovary axis and activate the BDNF-TrkB-CREB signaling pathway, which is crucial for its antidepressant effects . Additionally, it can inhibit the formation, differentiation, and bone resorption activity of osteoclasts by regulating the Nrf2/Keap1 and mTOR signaling pathways .
Comparaison Avec Des Composés Similaires
Le glucoside d'orcinol est unique par rapport à d'autres composés similaires en raison de ses méthodes de production à haut rendement et de ses activités pharmacologiques diverses. Des composés similaires comprennent :
Curculigoside : Un autre composé présent dans Curculigo orchioides avec des effets antidépresseurs similaires.
Salidroside : Un composé aux propriétés bioactives similaires mais présent dans Rhodiola rosea.
Ginsenoside : Présent dans le ginseng, il partage certaines activités pharmacologiques avec le glucoside d'orcinol mais diffère par sa structure moléculaire et sa source.
Le glucoside d'orcinol se distingue par ses méthodes de production efficaces et son large éventail d'applications dans divers domaines .
Propriétés
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O7/c1-6-2-7(15)4-8(3-6)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXIGTCAQNODGD-UJPOAAIJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21082-33-7 | |
| Record name | 21082-33-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Aminophenyl)azo]-1,3-dimethyl-1H-imidazolium chloride](/img/structure/B7819583.png)


![5-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B7819607.png)
![5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B7819613.png)
![(9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl) (2E,4E)-7-hydroxyocta-2,4-dienoate](/img/structure/B7819624.png)

![1-Methyl-2-[(6Z,9Z)-6,9-pentadecadienyl]-4(1H)-quinolone](/img/structure/B7819645.png)
![Phenol, 4-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxy-](/img/structure/B7819649.png)


![[1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (E)-2-methylbut-2-enoate](/img/structure/B7819671.png)


